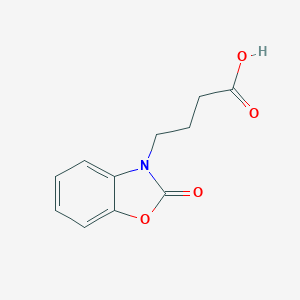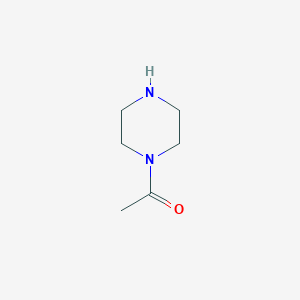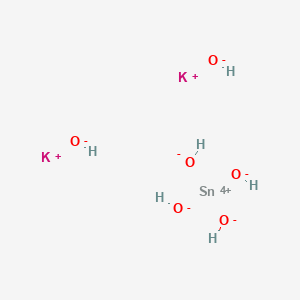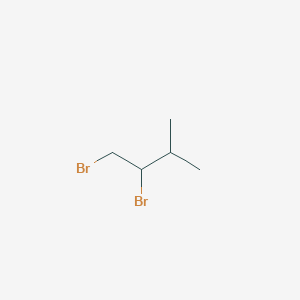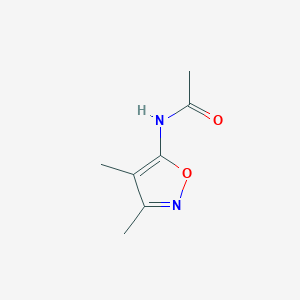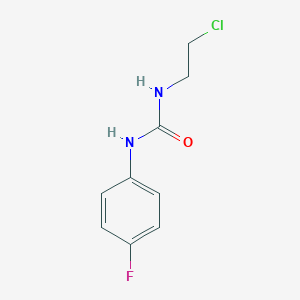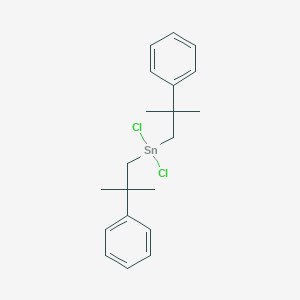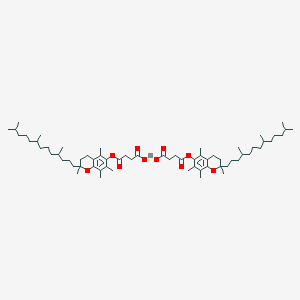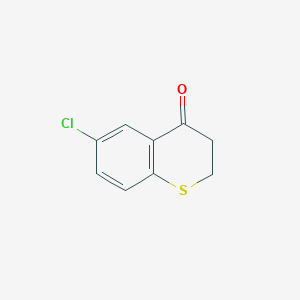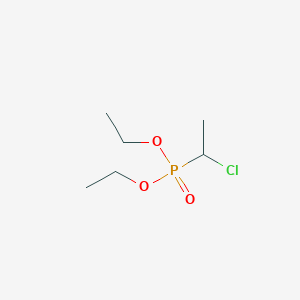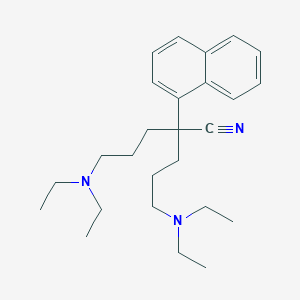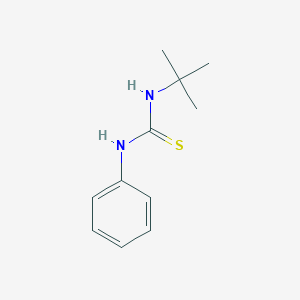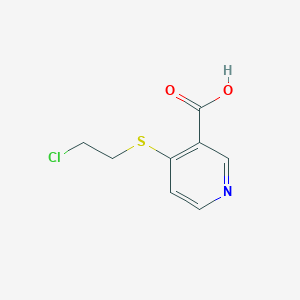
Nicotinic acid, 4-(2-chloroethylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic acid, 4-(2-chloroethylthio)-, also known as S-2-(4-pyridylthio) ethyl chlorothioformate, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a thiol-reactive reagent that can modify cysteine residues in proteins and peptides. The modification of cysteine residues can lead to changes in the biochemical and physiological properties of the modified proteins and peptides.
Mecanismo De Acción
Nicotinic acid, 4-(2-chloroethylthio)- reacts with cysteine residues in proteins and peptides to form a covalent bond. This reaction occurs through the attack of the thiol group of the cysteine residue on the electrophilic carbon of the chlorothioformate group. The resulting product is a modified protein or peptide that has a new chemical property due to the modification of the cysteine residue.
Efectos Bioquímicos Y Fisiológicos
The modification of cysteine residues in proteins and peptides by nicotinic acid, 4-(2-chloroethylthio)- can lead to changes in the biochemical and physiological properties of the modified proteins and peptides. For example, the modification of cysteine residues in enzymes can lead to changes in the enzyme activity. The modification of cysteine residues in proteins can also affect protein-protein interactions and protein structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using nicotinic acid, 4-(2-chloroethylthio)- in lab experiments is its specificity for cysteine residues. This compound can selectively modify cysteine residues in proteins and peptides without affecting other amino acids. However, one of the limitations of using this compound is its toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for the use of nicotinic acid, 4-(2-chloroethylthio)- in scientific research. One potential direction is the development of new methods for the selective modification of cysteine residues in proteins and peptides. Another potential direction is the use of this compound in the study of protein-protein interactions and enzyme activity in living cells. Additionally, the development of new labeling and detection methods for cysteine residues modified by nicotinic acid, 4-(2-chloroethylthio)- could have important applications in protein purification and detection.
Métodos De Síntesis
Nicotinic acid, 4-(2-chloroethylthio)- can be synthesized by reacting 2-mercaptopyridine with chloroformate in the presence of a base such as triethylamine. The reaction produces Nicotinic acid, 4-(2-chloroethylthio)-(4-pyridylthio) ethyl chlorothioformate as the final product. The purity of the product can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
Nicotinic acid, 4-(2-chloroethylthio)- has been widely used in scientific research as a thiol-reactive reagent. The modification of cysteine residues in proteins and peptides can be used to study protein-protein interactions, enzyme activity, and protein structure. This compound can also be used to label cysteine residues in proteins and peptides for detection and purification purposes.
Propiedades
Número CAS |
13096-15-6 |
|---|---|
Nombre del producto |
Nicotinic acid, 4-(2-chloroethylthio)- |
Fórmula molecular |
C8H8ClNO2S |
Peso molecular |
217.67 g/mol |
Nombre IUPAC |
4-(2-chloroethylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO2S/c9-2-4-13-7-1-3-10-5-6(7)8(11)12/h1,3,5H,2,4H2,(H,11,12) |
Clave InChI |
IHESCFOJBNPJMK-UHFFFAOYSA-N |
SMILES |
C1=CN=CC(=C1SCCCl)C(=O)O |
SMILES canónico |
C1=CN=CC(=C1SCCCl)C(=O)O |
Otros números CAS |
13096-15-6 |
Sinónimos |
4-(2-Chloroethylthio)nicotinic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



